molecular formula C6H3NO2S B15253727 3-(1,2-Thiazol-5-yl)prop-2-ynoic acid

3-(1,2-Thiazol-5-yl)prop-2-ynoic acid

Cat. No.: B15253727
M. Wt: 153.16 g/mol
InChI Key: IEXNCCAJOAXPNX-UHFFFAOYSA-N
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Description

3-(1,2-Thiazol-5-yl)prop-2-ynoic acid is a heterocyclic organic compound featuring a thiazole ring substituted at the 5-position with a propiolic acid moiety. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, confers unique electronic and steric properties to the molecule. Its reactivity is influenced by the electron-deficient nature of the thiazole ring and the electron-withdrawing propiolic acid group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3NO2S

Molecular Weight

153.16 g/mol

IUPAC Name

3-(1,2-thiazol-5-yl)prop-2-ynoic acid

InChI

InChI=1S/C6H3NO2S/c8-6(9)2-1-5-3-4-7-10-5/h3-4H,(H,8,9)

InChI Key

IEXNCCAJOAXPNX-UHFFFAOYSA-N

Canonical SMILES

C1=C(SN=C1)C#CC(=O)O

Origin of Product

United States

Preparation Methods

Bromination of Propargyl-Containing Precursors

The synthesis of thiazole derivatives often begins with bromination to generate reactive α-bromoacyl intermediates. In a representative protocol, 4-aminoacetophenone derivatives undergo bromination with Br₂ in acetic acid, yielding α-bromoacetyl intermediates. For 3-(1,2-thiazol-5-yl)prop-2-ynoic acid, bromination of a propargyl-containing ketone (e.g., HC≡C–CO–R) introduces the requisite electrophilic site for subsequent cyclocondensation. This step typically achieves 70–90% conversion, though steric hindrance from the alkyne group may necessitate extended reaction times.

Thiazole Ring Formation via Thiocarbonyl Cyclization

Cyclocondensation of α-bromoacyl intermediates with thiocarbamides or thioureas forms the thiazole core. For example, reacting 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid with thiocarbamide in acetic acid at 60°C produces 2,5-disubstituted thiazoles. Adapting this method, brominated propargyl ketones react with thioureas to yield 5-alkynyl-thiazoles. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields of 65–80%. Key spectral data for validation include:

  • ¹H NMR : Alkyne protons (δ 2.8–3.1 ppm) and thiazole C–H (δ 7.2–7.5 ppm)
  • FT-IR : C≡C stretch (~2100 cm⁻¹) and carboxylic acid O–H (~2500–3300 cm⁻¹).

Brønsted Acid-Catalyzed Cyclization of Propargylic Acids

Mechanism and Optimization

The Brønsted acid-catalyzed cyclization, pioneered for propargylic alcohols, adapts to propargylic acids (HC≡C–COOH) by substituting the hydroxyl group with a carboxylic acid. Using p-TsOH·H₂O (10 mol%) in dichloroethane at 80°C, propargylic acids react with thioamides to form 2,4-disubstituted thiazoles (Fig. 1). The reaction proceeds via:

  • Protonation of the alkyne to form a carbocation
  • Nucleophilic attack by the thioamide’s sulfur
  • Cyclization and aromatization to yield the thiazole.

Reaction Conditions :

Parameter Optimal Value Yield Range
Catalyst Loading 10 mol% p-TsOH·H₂O 55–75%
Temperature 80°C
Solvent 1,2-Dichloroethane

Functional Group Compatibility

The electron-withdrawing carboxylic acid group moderates alkyne reactivity, necessitating higher temperatures (80°C vs. 60°C for propargylic alcohols). Ester-protected analogs (e.g., HC≡C–COOEt) improve yields to 70–85% by reducing side reactions, with subsequent saponification (LiOH, THF/H₂O) restoring the acid.

Sonogashira Coupling of 5-Halo-Thiazoles

Synthesis of 5-Bromo-1,2-thiazole

Direct bromination of thiazoles at the 5-position remains challenging due to competing ring-opening reactions. Directed ortho-metalation (DoM) strategies overcome this:

  • Deprotonation of thiazole at C4 using LDA (−78°C, THF)
  • Quenching with Br₂ or NBS to install bromine at C5 (yield: 40–50%).

Alternative routes involve cyclizing 3-bromo-1,2-thiazolidines with oxidizing agents (e.g., MnO₂), though yields rarely exceed 35%.

Palladium-Catalyzed Alkyne Coupling

Sonogashira coupling of 5-bromo-1,2-thiazole with propiolic acid (HC≡C–COOH) employs:

  • Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%)
  • Ligand : CuI (10 mol%)
  • Base : Et₃N or K₂CO₃
  • Solvent : DMF or THF (70°C, 12 h).

Optimized Conditions :

Component Quantity Yield
Pd(PPh₃)₂Cl₂ 5 mol% 60–75%
CuI 10 mol%
Propiolic Acid 1.2 equiv

Post-reaction purification via acid-base extraction isolates the product (purity >95% by HPLC).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost
Cyclocondensation 65–80 90–95 Moderate Low
Brønsted Acid 55–75 85–90 High Medium
Sonogashira Coupling 60–75 95–98 Low High

Cyclocondensation offers cost-effective scalability, while Sonogashira coupling provides superior purity for pharmaceutical applications.

Chemical Reactions Analysis

Oxidation Reactions

The terminal alkyne group undergoes oxidation under controlled conditions:

Reaction ConditionsProductsKey Observations
O₂, Cu(I) catalyst3-(1,2-Thiazol-5-yl)propiolic acid derivativePartial oxidation retains thiazole integrity while modifying the alkyne .
KMnO₄, acidic mediumThiazole-5-carboxylic acidComplete cleavage of the alkyne to carboxylic acid.

The electron-withdrawing thiazole ring enhances oxidative stability compared to non-heterocyclic analogues.

Reduction Reactions

Selective hydrogenation targets the triple bond:

Reducing AgentConditionsProductYield
H₂, Pd/CEthanol, 25°C3-(1,2-Thiazol-5-yl)propanoic acid92%
NaBH₄/I₂THF, 0°C(Z)-3-(1,2-Thiazol-5-yl)acrylic acid78%

The thiazole ring remains intact due to its aromatic stabilization.

Cycloaddition and Coupling Reactions

The alkyne participates in cross-coupling and cycloaddition:

Sonogashira Coupling

SubstrateCatalyst SystemProductApplication
Aryl halidesPd(PPh₃)₄, CuI, DBUThiazole-alkyne biarylsAnticancer agent synthesis .

Huisgen Cycloaddition

Azide PartnerConditionsTriazole ProductBiological Relevance
Benzyl azideCu(I), RT1,4-Disubstituted triazoleClick chemistry for drug conjugates .

Nucleophilic Additions

The electron-deficient alkyne undergoes nucleophilic attacks:

NucleophileConditionsProductNotes
H₂OHgSO₄, H₂SO₄Thiazolyl ketoneMarkovnikov addition dominates.
AminesRT, DCMPropargylamine derivativesUsed in kinase inhibitor design .

Acid-Base Reactions

The carboxylic acid group enables salt formation and esterification:

ReactionReagentProductUtility
EsterificationMeOH, H₂SO₄Methyl 3-(thiazol-5-yl)propiolateImproved bioavailability .
NeutralizationNaOHSodium saltWater-soluble formulation.

Comparative Reactivity of Structural Analogues

Key differences in reactivity among thiazole-containing propynoic acids:

CompoundStructural FeatureReactivity Trend
3-(3-Methylthiazol-5-yl)prop-2-ynoic acid Methyl substitutionEnhanced steric hindrance reduces coupling efficiency by 30% vs. parent compound .
3-(2,5-Dibromophenyl)prop-2-ynoic acidBrominated aryl groupHigher electrophilicity enables faster nucleophilic additions (2× rate).

Mechanistic Insights

  • Electronic Effects : The thiazole’s electron-deficient nature directs electrophilic attacks to the 4-position of the ring, while the alkyne acts as a linear spacer for conjugation .

  • Steric Considerations : Bulky substituents on the thiazole (e.g., 3-methyl) hinder π-stacking in catalytic cycles, reducing coupling yields .

Scientific Research Applications

3-(1,2-Thiazol-5-yl)prop-2-ynoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,2-Thiazol-5-yl)prop-2-ynoic acid involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the prop-2-ynoic acid moiety can act as a reactive site for further chemical modifications. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(1,2-Thiazol-5-yl)prop-2-ynoic acid can be contextualized by comparing it to analogs, such as 3-(3-Methyl-1,2-thiazol-5-yl)prop-2-ynoic acid (). Below is a detailed analysis:

Structural Differences

  • Core Structure : Both compounds share a thiazole ring and propiolic acid group.
  • Substituent Variation: The methyl group at the 3-position of the thiazole in 3-(3-Methyl-1,2-thiazol-5-yl)prop-2-ynoic acid introduces steric bulk and alters electronic properties compared to the unsubstituted parent compound.

Physicochemical Properties (Hypothetical Analysis)

Property This compound 3-(3-Methyl-1,2-thiazol-5-yl)prop-2-ynoic Acid
Molecular Formula C₆H₃NO₂S C₇H₅NO₂S
Molecular Weight (g/mol) 153.16 167.19
Predicted LogP ~0.5 ~1.2 (increased lipophilicity)
Aqueous Solubility Higher Reduced due to methyl group
Reactivity More electrophilic Steric hindrance may slow reactions

Note: Predicted values are inferred from structural analogs and computational models .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(1,2-thiazol-5-yl)prop-2-ynoic acid?

  • Methodology : Use condensation reactions between thiazole precursors and propiolic acid derivatives. For example, refluxing 1,2-thiazol-5-ylamine with chloroacetic acid and sodium acetate in acetic acid (similar to methods in ). Characterization via 1H^1H/13C^{13}C NMR and IR spectroscopy ensures structural fidelity.
  • Key Considerations : Optimize reaction time (3–5 hours) and stoichiometric ratios (1.0–1.1 equiv of reagents) to improve yield .

Q. How can crystallographic data validate the structure of this compound?

  • Methodology : Employ single-crystal X-ray diffraction (SC-XRD) refined via SHELX software (e.g., SHELXL for small-molecule refinement). The SHELX suite is robust for resolving electron density maps, even with twinned or high-resolution data .
  • Key Considerations : Ensure crystal quality by screening solvent systems and temperature gradients during crystallization.

Q. What in vitro assays are suitable for initial biological screening?

  • Methodology : Use MTT assays to assess cytotoxicity against cancer cell lines (e.g., IC50_{50} determination). Parallel testing on non-cancerous cells (e.g., HEK293) establishes selectivity, as demonstrated in thiazole derivative studies .
  • Key Considerations : Standardize cell culture conditions (e.g., 5% CO2_2, 37°C) and include positive controls (e.g., doxorubicin).

Advanced Research Questions

Q. How can derivatization of the prop-2-ynoic acid moiety enhance bioactivity?

  • Methodology : Introduce substituents via Huisgen cycloaddition (click chemistry) at the alkyne group. For example, coupling with azide-functionalized pharmacophores to generate triazole hybrids, which may improve pharmacokinetic properties .
  • Key Considerations : Monitor steric and electronic effects using DFT calculations to predict regioselectivity .

Q. What strategies resolve contradictions in enzyme inhibition data across studies?

  • Methodology : Perform kinetic assays (e.g., fluorescence-based enzymatic assays) under standardized buffer conditions (pH 7.4, 25°C). Cross-validate results with orthogonal techniques like surface plasmon resonance (SPR) to confirm binding affinities .
  • Key Considerations : Account for enzyme isoform variability and co-factor dependencies (e.g., Mg2+^{2+} for kinases).

Q. How can computational modeling predict interactions with biological targets?

  • Methodology : Use molecular docking (e.g., AutoDock Vina) to simulate binding to proteins like HCV NS4B or tubulin. Validate predictions with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) to assess stability .
  • Key Considerations : Parameterize the compound’s force field using quantum mechanical calculations (e.g., Gaussian09) for accuracy .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Methodology : Transition from batch to flow chemistry to control exothermic reactions (e.g., alkyne-thiazole couplings). Monitor purity via HPLC-MS at each step to meet regulatory standards (>95% purity) .
  • Key Considerations : Address solubility issues using co-solvents (e.g., DMSO:PBS mixtures) during formulation.

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